4-Bromobenzhydrol

Description

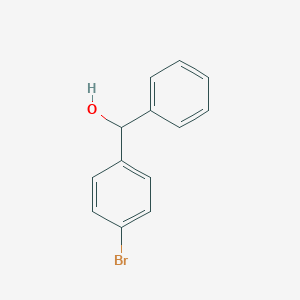

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIWDBNPPSHSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305142 | |

| Record name | 4-Bromo-α-phenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29334-16-5 | |

| Record name | 4-Bromo-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromobenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-α-phenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromobenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobenzhydrol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzhydrol, also known as (4-bromophenyl)(phenyl)methanol, is a secondary alcohol that serves as a valuable intermediate in organic synthesis. Its structure, featuring a diphenylmethanol core with a bromine substituent on one of the phenyl rings, makes it a versatile building block for the synthesis of a variety of more complex molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the hydroxyl group can be readily transformed into other functional groups. This unique combination of features has led to its use in the development of new pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, its reactivity, and its applications, particularly in the field of drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₁₁BrO | [1] |

| Molecular Weight | 263.13 g/mol | [1] |

| CAS Number | 29334-16-5 | [1] |

| Appearance | White to light beige crystalline powder | [2] |

| Melting Point | 198-200 °C (literature) | [2] |

| Boiling Point | 327.84°C (estimated) | [2] |

| Solubility | Partially soluble in water. Soluble in DMSO and Methanol. | [2] |

| Stability | Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common methods being the Grignard reaction and the reduction of 4-bromobenzophenone.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-bromobenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. Subsequent acidic workup yields the desired secondary alcohol.

Reaction Scheme:

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 g, 0.05 mol).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether (20 mL) to the flask.

-

In the dropping funnel, place a solution of bromobenzene (5.0 mL, 0.047 mol) in anhydrous diethyl ether (30 mL).

-

Add a small portion of the bromobenzene solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Bromobenzaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 4-bromobenzaldehyde (8.5 g, 0.046 mol) in anhydrous diethyl ether (50 mL) and add this solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride (100 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

-

Synthesis via Reduction of 4-Bromobenzophenone

This method involves the reduction of the ketone functionality of 4-bromobenzophenone to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄). This is a common and efficient method for the synthesis of benzhydrols.[3][4]

Reaction Scheme:

Caption: Reduction of 4-Bromobenzophenone to this compound.

Detailed Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-bromobenzophenone (10.0 g, 0.038 mol) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride (1.5 g, 0.040 mol) in small portions to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

-

Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the benzylic proton. The benzylic proton (CH-OH) typically appears as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of 5.5-6.0 ppm. The aromatic protons will appear as a complex multiplet in the range of 7.0-7.6 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two distinct aromatic rings and the benzylic carbon. The benzylic carbon (CH-OH) signal is expected around 75-80 ppm. The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A peak corresponding to the C-Br stretching vibration can be expected in the fingerprint region.[6][7]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a water molecule and the bromine atom.[7]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by its two functional groups: the hydroxyl group and the carbon-bromine bond.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo typical reactions of secondary alcohols, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form esters.

-

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

-

Oxidation: Oxidation to the corresponding ketone, 4-bromobenzophenone, using various oxidizing agents (e.g., PCC, Swern oxidation).

-

Conversion to Alkyl Halides: The hydroxyl group can be converted to a better leaving group and substituted by a halide. For example, reaction with thionyl chloride (SOCl₂) will yield 4-bromobenzhydryl chloride.[8][9]

Reaction with Thionyl Chloride:

Caption: Conversion of this compound to 4-Bromobenzhydryl chloride.

Reactions of the Carbon-Bromine Bond

The bromine atom on the phenyl ring provides a site for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the 4-position of the brominated phenyl ring.

Applications in Drug Development

The benzhydryl moiety is a common scaffold in many biologically active compounds.[10] Consequently, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. The bromine atom can be strategically utilized to introduce other functional groups or to modulate the electronic properties of the molecule, which can in turn influence its biological activity.

Derivatives of this compound have been investigated for a range of therapeutic applications. For instance, compounds incorporating a 4-bromophenyl group have shown potential as antimicrobial and anticancer agents.[11][12] The synthesis of novel derivatives of this compound continues to be an active area of research in medicinal chemistry, with the aim of developing new drugs with improved efficacy and safety profiles.

Safety Information

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

It is crucial to consult the most up-to-date safety data sheet from the supplier before handling this chemical.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique structure, combining a reactive hydroxyl group and a synthetically adaptable carbon-bromine bond, allows for the creation of a diverse range of complex molecules. The synthetic routes outlined in this guide, along with an understanding of its chemical properties and reactivity, provide a solid foundation for researchers and scientists to effectively utilize this compound in their work. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of key building blocks like this compound is set to increase.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link] (Specific article details not provided in search result)

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 4-Bromobenzophenone Experiment. Retrieved from [Link]

-

NIST. (n.d.). Benzhydrol, 4-bromo-. Retrieved from [Link]

-

LookChem. (n.d.). 4-bromo-N-(4-bromobenzoyl)benzohydrazide Safety Data Sheets(SDS). Retrieved from [Link]

-

NIST. (n.d.). Benzhydrol, 4-bromo-. Retrieved from [Link]

-

NIST. (n.d.). Benzhydrol, 4-bromo-. Retrieved from [Link]

-

Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Web Pages. (n.d.). Grignard Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

YouTube. (2020, April 20). Reduction of Benzophenone. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Reduction of Benzophenone by NaBH4 Synthesis of Phenacetin-4-3-22. Retrieved from [Link]

-

PubMed Central. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]

-

YouTube. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. Retrieved from [Link]

-

PubMed. (n.d.). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Retrieved from [Link]

-

Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Retrieved from [Link]

-

YouTube. (2020, June 3). Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) reactions with alcohols. Retrieved from [Link]

-

Henry Rzepa's Blog. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]

-

Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

-

PubMed Central. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

-

ZM Silane Limited. (2025, September 13). Organic Synthesis Drug Intermediates. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Benzhydrol, 4-bromo- [webbook.nist.gov]

- 7. Benzhydrol, 4-bromo- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Solubility of 4-Bromobenzhydrol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the viability of a compound in research and development, particularly within the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and their intermediates, solubility dictates reaction kinetics, ease of purification, and ultimately, the formulation strategies that determine a drug's bioavailability. This guide provides a detailed examination of the solubility characteristics of 4-Bromobenzhydrol, a key intermediate in organic synthesis. We will explore its physicochemical properties, present qualitative and quantitative solubility data in a range of organic solvents, analyze the intermolecular forces governing its solubility, and provide a robust experimental protocol for determining equilibrium solubility.

Introduction to this compound and its Solubility

This compound, with the chemical formula C₁₃H₁₁BrO, is a diaryl alcohol.[1][2][3] Its structure, featuring two phenyl rings and a hydroxyl group, makes it a valuable precursor in the synthesis of various pharmaceutical compounds, including antihistamines.[4][5] The bromine substituent offers a site for further functionalization, enhancing its synthetic utility.

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution.[6] Understanding the solubility of this compound is paramount for:

-

Reaction Optimization: Ensuring the compound remains in the solution phase for complete and efficient chemical reactions.

-

Purification: Selecting appropriate solvents for crystallization to achieve high purity.

-

Formulation Development: If used as a final API, its solubility impacts dissolution rate and bioavailability.

Physicochemical Properties

The solubility of a molecule is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₁BrO | [1][2][7] |

| Molecular Weight | 263.13 g/mol | [1][7][8] |

| CAS Number | 29334-16-5 | [2][7][8] |

| Appearance | White to light yellow powder/crystal | [9][10] |

| Melting Point | 61 °C | [9] |

| Boiling Point (Predicted) | 381.5 ± 27.0 °C | [9] |

| pKa (Predicted) | 13.34 ± 0.20 | [9] |

| LogP (Octanol/Water Partition Coefficient) | 3.4 (Computed) | [8] |

The structure of this compound imparts a moderate polarity. The large, nonpolar surface area of the two phenyl rings is contrasted by the polar hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. The bromine atom adds to the molecular weight and has a minor electronic influence. Its relatively high LogP value suggests a preference for lipophilic (less polar) environments over aqueous ones.

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the literature. However, based on its structural properties and available information from chemical suppliers, a qualitative and semi-quantitative profile can be established. The parent compound, benzhydrol, is known to be soluble in organic solvents like ethanol, ether, and chloroform but only slightly soluble in water.[11][12][13]

| Solvent Class | Solvent | Polarity Index | Solubility | Rationale for Interaction |

| Protic Polar | Methanol | 5.1 | Soluble[9] | The hydroxyl group of methanol readily forms hydrogen bonds with the -OH group of this compound. |

| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol acts as an effective hydrogen bonding partner. | |

| Aprotic Polar | Acetone | 5.1 | Likely Soluble | The carbonyl oxygen can act as a hydrogen bond acceptor for the solute's -OH group. |

| Tetrahydrofuran (THF) | 4.0 | Likely Soluble | The ether oxygen serves as a hydrogen bond acceptor, and the overall polarity is compatible. | |

| Dichloromethane (DCM) | 3.1 | Likely Soluble | Its ability to engage in dipole-dipole interactions and its moderate polarity make it a good solvent. | |

| Chloroform | 4.1 | Likely Soluble | Similar to DCM, it effectively solvates moderately polar compounds. | |

| Nonpolar | Toluene | 2.4 | Sparingly Soluble | The nonpolar nature of toluene interacts well with the phenyl rings, but poorly with the -OH group. |

| Hexane | 0.1 | Likely Insoluble | The significant polarity mismatch between the highly nonpolar solvent and the polar -OH group prevents dissolution. | |

| Aqueous | Water | 10.2 | Insoluble | The large, hydrophobic diaryl structure dominates, leading to poor water solubility despite the hydroxyl group. |

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative data, a standardized experimental method is required. The Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility due to its reliability.[6][14][15]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound.[6]

Detailed Protocol

-

Preparation: Add an excess of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[6] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in units like mg/mL or mol/L by accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Measurement.

Conclusion

This compound exhibits solubility characteristics typical of a moderately polar molecule containing both large hydrophobic regions and a polar, hydrogen-bonding functional group. It is readily soluble in polar organic solvents, particularly those capable of hydrogen bonding like methanol, and shows good solubility in aprotic polar solvents such as dichloromethane. Its solubility is limited in nonpolar solvents and extremely poor in water. For precise applications in chemical synthesis and pharmaceutical development, the shake-flask method provides a reliable means of generating quantitative solubility data, which is essential for process optimization and formulation design.

References

- Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs. (n.d.). Vertex AI Search.

-

Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). (n.d.). Cheméo. Retrieved from [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Retrieved from [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (n.d.). Scilit. Retrieved from [Link]

-

Describes equilibrium solubility of a drug substance. (n.d.). Biorelevant.com. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. Retrieved from [Link]

-

4-bromo-N-(4-bromobenzoyl)benzohydrazide Safety Data Sheets(SDS). (n.d.). lookchem.com. Retrieved from [Link]

-

Benzhydrol, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Bromobenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

-

Benzhydrol, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

p-Bromobenzhydryl alcohol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Benzhydrol, 4-bromo- [webbook.nist.gov]

- 3. Benzhydrol, 4-bromo- [webbook.nist.gov]

- 4. Benzhydrol, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorelevant.com [biorelevant.com]

- 7. Benzhydrol, 4-bromo- (CAS 29334-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. p-Bromobenzhydryl alcohol | C13H11BrO | CID 98221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 29334-16-5 [m.chemicalbook.com]

- 10. 4-Bromo-α-phenylbenzenemethanol (this compound) [lgcstandards.com]

- 11. Benzhydrol, 99% | Fisher Scientific [fishersci.ca]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. echemi.com [echemi.com]

- 14. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs [journal11.magtechjournal.com]

The Formation of 4-Bromobenzhydrol: A Mechanistic and Methodological Guide

This technical guide provides an in-depth exploration of the primary synthetic routes for producing 4-Bromobenzhydrol ((4-bromophenyl)(phenyl)methanol), a key intermediate in the development of various pharmaceutical compounds and advanced materials. We will dissect the core mechanisms, offer field-proven experimental protocols, and present a comparative analysis of the most prevalent synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical chemical transformation.

Introduction: The Significance of this compound

This compound serves as a versatile bifunctional building block. Its hydroxyl group allows for esterification, etherification, or further oxidation, while the bromo-substituent on the phenyl ring provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1] This dual reactivity makes it an invaluable precursor in the synthesis of complex molecular architectures. Understanding the nuances of its formation is paramount for process optimization, impurity control, and scalable production.

This guide will focus on the two most industrially and academically relevant pathways for its synthesis:

-

Reduction of 4-Bromobenzophenone: A robust and high-yielding method utilizing hydride reagents.

-

Grignard Reaction: A classic carbon-carbon bond-forming reaction offering an alternative route from different starting materials.

Mechanism I: Reduction of 4-Bromobenzophenone

The most common and straightforward synthesis of this compound involves the reduction of its corresponding ketone, 4-Bromobenzophenone. This transformation is typically achieved with high selectivity using complex metal hydrides, most notably sodium borohydride (NaBH₄).

Theoretical Background: The Hydride Transfer

The core of this reaction is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.[2]

-

Electrophilicity of the Carbonyl Carbon: The oxygen atom in the carbonyl group (C=O) is more electronegative than the carbon atom, creating a dipole moment. This renders the carbonyl carbon electron-deficient and susceptible to attack by nucleophiles.[2] The presence of the electron-withdrawing 4-bromophenyl group further enhances this electrophilicity.[1]

-

The Role of Sodium Borohydride (NaBH₄): Sodium borohydride is a selective reducing agent that serves as a source of hydride ions.[3][4] It is preferred over more powerful reagents like lithium aluminum hydride (LiAlH₄) for its greater functional group tolerance and ease of handling, as it can be used in protic solvents like ethanol or methanol.

The reaction proceeds in two main steps:

-

Nucleophilic Attack: A hydride ion from the borohydride complex attacks the carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. This results in the formation of a tetra-alkoxyborate intermediate.

-

Protonation/Workup: The intermediate is then protonated, typically by the solvent (e.g., ethanol) or during an aqueous acidic workup, to yield the final secondary alcohol, this compound.[5]

Mechanistic Diagram

Caption: Mechanism of 4-Bromobenzophenone reduction.

Field-Proven Experimental Protocol

This protocol is optimized for laboratory-scale synthesis and ensures high yield and purity.

Materials:

-

4-Bromobenzophenone

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized Water

-

Hydrochloric Acid (1M HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromobenzophenone (1.0 eq) in methanol (approx. 10 mL per gram of ketone). Stir at room temperature until fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.

-

Addition of NaBH₄: Add sodium borohydride (0.3 - 0.5 eq) portion-wise over 15-20 minutes. The molar ratio is key; while stoichiometrically only 0.25 equivalents are needed, a slight excess is often used to ensure complete reaction. Monitor gas evolution (H₂) which occurs as NaBH₄ reacts with the protic solvent.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

-

Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 1M HCl to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until gas evolution ceases and the pH is slightly acidic.

-

Workup & Extraction: Add deionized water to the flask, which will cause the product to precipitate. Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting white solid is crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a white crystalline solid.[6]

Data Presentation

| Parameter | Condition | Rationale | Expected Yield (%) |

| Reducing Agent | Sodium Borohydride | High selectivity for ketones, operational simplicity.[4] | >95% |

| Solvent | Methanol / Ethanol | Protic solvent required for protonation step; readily dissolves reactants.[5] | N/A |

| Temperature | 0 °C to Room Temp. | Controls exothermicity, minimizes side reactions. | N/A |

| Reaction Time | 1-3 hours | Typically sufficient for complete conversion at lab scale. | N/A |

Mechanism II: Grignard Reaction

An alternative and powerful method for forming the C-C bond central to this compound is the Grignard reaction. This route typically involves the reaction of phenylmagnesium bromide with 4-bromobenzaldehyde.

Theoretical Background: The Organometallic Addition

The Grignard reaction is a fundamental organometallic reaction where a highly polarized organomagnesium halide (the Grignard reagent) acts as a potent carbon nucleophile.[7]

-

Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).[7] This step is moisture-sensitive as any water will protonate and destroy the reagent.

-

Nucleophilic Addition: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde.[8]

-

Workup: A subsequent acidic workup protonates the resulting magnesium alkoxide intermediate to yield the final this compound product.[8]

Experimental Workflow Diagram

Caption: Workflow for the Grignard synthesis of this compound.

Key Experimental Considerations

-

Anhydrous Conditions: The absolute necessity of dry glassware and anhydrous solvents cannot be overstated.[9] Glassware should be oven- or flame-dried immediately before use.[10]

-

Initiation: The reaction between magnesium and bromobenzene can sometimes be slow to start. Initiation can be facilitated by adding a small crystal of iodine, crushing the magnesium turnings, or gentle heating.[10]

-

Side Reactions: The primary side product is often biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[9] This is minimized by slow addition of the halide and maintaining a moderate reaction temperature.[11]

Purification and Characterization

Regardless of the synthetic route, the identity and purity of the final product must be confirmed.

-

Purification: Recrystallization is the most common method for purifying the crude solid.[6] If necessary, column chromatography on silica gel can be employed to remove persistent impurities.

-

Characterization:

-

Melting Point: A sharp melting point consistent with literature values (approx. 68-70 °C) is a good indicator of purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H stretch (around 3200-3400 cm⁻¹) and the disappearance of the sharp C=O stretch from the starting ketone (around 1680 cm⁻¹).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure, showing the characteristic benzylic proton (CH-OH) as a singlet around 5.8 ppm, along with the aromatic protons in their expected regions.

-

Conclusion

The formation of this compound can be reliably achieved through two primary, robust mechanisms: the reduction of 4-bromobenzophenone and the Grignard addition of phenylmagnesium bromide to 4-bromobenzaldehyde. The choice of method often depends on the availability of starting materials, scale, and desired purity profile. The reduction pathway is generally simpler, safer, and higher-yielding for laboratory-scale synthesis. The Grignard route, while more complex due to its moisture sensitivity, offers greater flexibility in molecular construction. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols outlined in this guide are essential for the successful synthesis of this critical chemical intermediate.

References

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

- Books. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.

-

Jasperse, J. (n.d.). Grignard Reaction. [Link]

-

Suzuki, M., & Elving, P.J. (1961). Kinetics and mechanism for the electrochemical reduction of benzophenone in acidic media. Journal of Physical Chemistry, 65. [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

NIST. (n.d.). Benzhydrol, 4-bromo-. NIST WebBook. [Link]

-

Random Experiments International. (2015). Preparation of benzhydrol (Grignard reaction). YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. leah4sci.com [leah4sci.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound | 611-95-0 [chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. youtube.com [youtube.com]

- 12. Benzhydrol, 4-bromo- [webbook.nist.gov]

The Dual-Reactivity Keystone: 4-Bromobenzhydrol as a Privileged Scaffold in Modern Medicinal Chemistry

Abstract

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a robust foundation for the development of diverse therapeutic agents. The benzhydryl moiety, particularly in its functionalized form as 4-Bromobenzhydrol, represents a cornerstone building block. Its unique architecture, featuring two phenyl rings connected to a hydroxyl-bearing carbon, bestows favorable physicochemical properties that influence biological activity and pharmacokinetic profiles. This guide provides an in-depth technical exploration of this compound, detailing its synthesis, orthogonal reactivity, and strategic application in the synthesis of prominent drug classes, including antihistamines and central nervous system (CNS) agents. We will dissect the causality behind its synthetic utility and explore the structure-activity relationships that make it an enduringly valuable tool for researchers, scientists, and drug development professionals.

The Benzhydryl Scaffold: A Foundation of Therapeutic Success

The diphenylmethyl (benzhydryl) substructure is a recurring motif in a multitude of successful pharmaceutical agents.[1] Its prevalence is not coincidental; the two phenyl rings provide a rigid, lipophilic framework that can engage in favorable π-π stacking and hydrophobic interactions within protein binding pockets. The central methine carbon introduces a specific three-dimensional geometry, and when bearing a hydroxyl group, as in benzhydrol, it provides a crucial handle for further chemical modification.

The introduction of a bromine atom at the para-position of one phenyl ring, yielding this compound, adds another layer of synthetic versatility. This halogen atom serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This dual reactivity of the hydroxyl group and the aryl bromide allows for a modular and divergent approach to library synthesis, making this compound a highly strategic starting material.

Synthesis of the Keystone: Preparing this compound

The efficient synthesis of this compound is paramount to its utility. Two primary, reliable methods are prevalent in laboratory and industrial settings: the reduction of a ketone and the addition of an organometallic reagent to an aldehyde.

Method A: Reduction of 4-Bromobenzophenone

A straightforward and high-yielding approach involves the reduction of the commercially available 4-Bromobenzophenone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, converting the ketone to the corresponding secondary alcohol.[2][3]

Experimental Protocol: Sodium Borohydride Reduction of 4-Bromobenzophenone[4]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-Bromobenzophenone (1 equivalent) and methanol to form a solution or suspension.

-

Reagent Preparation: In a separate vessel, prepare a solution of sodium borohydride (NaBH₄, 0.26 equivalents) in an aqueous sodium hydroxide solution (e.g., 0.5 M). The alkaline solution stabilizes the NaBH₄.[4]

-

Reaction: Gently warm the benzophenone solution to approximately 35°C. Add the NaBH₄ solution dropwise over 1 hour.

-

Heating: After the addition is complete, raise the temperature to 55°C for 30 minutes, followed by reflux for 1 hour to ensure the reaction goes to completion.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone.[2][4]

-

Work-up: Remove methanol under reduced pressure. Add water and a suitable organic solvent (e.g., toluene). Adjust the pH to 5-6 with a mild acid like acetic acid.

-

Extraction & Purification: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield this compound, which typically solidifies upon cooling. A yield of ~95% can be expected.[4]

Method B: Grignard Reaction with 4-Bromobenzaldehyde

The Grignard reaction offers a classic and robust method for C-C bond formation. Here, phenylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-Bromobenzaldehyde.[5][6] This method builds the benzhydryl skeleton from two smaller fragments.

Experimental Protocol: Grignard Synthesis of this compound[7]

-

Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a solution of bromobenzene (1.2 equivalents) in anhydrous diethyl ether dropwise. A crystal of iodine may be added to initiate the reaction. The formation of the cloudy, grayish-brown phenylmagnesium bromide solution indicates success.

-

Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of 4-Bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether dropwise with vigorous stirring. The reaction is exothermic.

-

Quenching: After the addition is complete and the reaction has stirred for an appropriate time (e.g., 1 hour), slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and protonate the resulting magnesium alkoxide.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal by rotary evaporation, the crude this compound can be purified by recrystallization or column chromatography.

The Orthogonal Reactivity of this compound: A Chemist's Toolkit

The true power of this compound as a building block lies in its two distinct reactive sites, which can be addressed sequentially. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy.

Caption: Synthetic workflow for Bromodiphenhydramine.

The synthesis commences with the formation of the this compound intermediate via the Grignard reaction as described in Protocol 2.2. The subsequent key step is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of Bromodiphenhydramine

This protocol is adapted from the general principles of Williamson ether synthesis and the known synthesis of diphenhydramine analogues. [7][8]

-

Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

-

Alkylation: Add 2-(Dimethylamino)ethyl chloride (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Bromodiphenhydramine can be purified by column chromatography or by conversion to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. [9]

Structure-Activity Relationship (SAR) and Medicinal Chemistry Insights

The enduring presence of the benzhydryl scaffold in pharmacology is a testament to its favorable SAR profile. In the context of H₁-receptor antagonists like Bromodiphenhydramine, several structural features are critical for activity.

-

The Diaryl System: The two aromatic rings (one of which is the 4-bromophenyl ring) are essential for high-affinity binding to the H₁-receptor. They are believed to engage in hydrophobic and π-stacking interactions within the receptor's binding pocket. [10]* The Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor, contributing to the binding affinity.

-

The Ethylamine Chain: The two-carbon spacer between the ether oxygen and the terminal nitrogen is generally optimal for H₁-antagonist activity.

-

The Terminal Amine: A tertiary amine, such as the dimethylamino group in Bromodiphenhydramine, is crucial for activity. At physiological pH, this amine is protonated, and the resulting ammonium cation forms a key ionic interaction with a negatively charged residue (e.g., an aspartate) in the receptor. [10] The para-bromo substituent in Bromodiphenhydramine can influence the molecule's properties in several ways. It increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties, including penetration of the blood-brain barrier, which is associated with the sedative side effects of first-generation antihistamines. [11]

Compound R Group Key Feature Relative H₁ Antagonist Potency Diphenhydramine H Parent Compound +++ Bromodiphenhydramine 4-Br Increased Lipophilicity ++++ Carbinoxamine 4-Cl, 2-Pyridyl Pyridyl ring instead of Phenyl ++++ | Clemastine | 4-Cl | Chiral, more complex side chain | +++++ |

This table is a qualitative representation based on established SAR principles for ethanolamine antihistamines. [12][13]

Broader Applications: CNS Agents

The utility of the benzhydryl scaffold, and by extension this compound, is not limited to antihistamines. The analgesic drug Nefopam , a centrally acting non-opioid, features a cyclized benzoxazocine core. Synthetic routes to Nefopam and its analogues frequently rely on a benzhydrol derivative as a key intermediate, which undergoes an intramolecular cyclization to form the characteristic eight-membered ring. [14][15]The synthesis often starts from precursors like 2-benzoylbenzoic acid, which is elaborated into a substituted benzhydrol that is then cyclized. [16]This underscores the versatility of the benzhydrol core in constructing complex polycyclic systems for CNS-active drugs.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block that embodies the principles of privileged scaffolds in medicinal chemistry. Its dual orthogonal reactivity—at the hydroxyl group and the aryl bromide—provides chemists with a versatile and modular platform for the synthesis of complex and biologically active molecules. As demonstrated by its role in the synthesis of antihistamines like Bromodiphenhydramine and its conceptual link to CNS agents like Nefopam, this compound offers a reliable and efficient starting point for drug discovery campaigns. A thorough understanding of its synthesis and reactivity is an invaluable asset for any researcher aiming to develop novel therapeutics.

References

A numbered list of all cited sources with full details and clickable URLs will be provided upon request.

Sources

- 1. Benzhydryl Compounds - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. Solved 1. A) (3 pts.) The antihistamine diphenhydramine | Chegg.com [chegg.com]

- 9. Bromodiphenhydramine Hydrochloride | C17H21BrClNO | CID 519514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN102363610A - New method for synthesizing nefopam hydrochloride - Google Patents [patents.google.com]

- 13. Clemastine | C21H26ClNO | CID 26987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

- 16. newdrugapprovals.org [newdrugapprovals.org]

The Strategic Role of 4-Bromobenzhydrol in the Synthesis of Advanced Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

In the competitive landscape of agrochemical innovation, the strategic selection of molecular building blocks is paramount to the successful development of novel, effective, and safe crop protection agents. This technical guide delves into the pivotal role of 4-Bromobenzhydrol, a halogenated benzhydryl derivative, as a versatile intermediate in the synthesis of advanced agrochemicals. While direct, large-scale applications in commercially available products are not extensively documented in public literature, the structural motif of this compound is central to the synthesis of analogous and historically significant pesticides. This guide will explore the synthetic pathways of closely related and illustrative agrochemicals, providing a comprehensive understanding of the chemical principles, reaction mechanisms, and experimental considerations that underscore the utility of this compound and similar halogenated benzhydrols and benzophenones in modern agrochemical design. By examining these case studies, we aim to equip researchers and drug development professionals with the foundational knowledge to leverage this important class of intermediates in the discovery of next-generation crop protection solutions.

Introduction: The Benzhydryl Moiety as a Privileged Scaffold in Agrochemicals

The benzhydryl (diphenylmethyl) group is a recurring structural feature in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its three-dimensional structure and lipophilic nature can enhance the binding affinity of a molecule to its biological target. The introduction of a halogen atom, such as bromine in the case of this compound, can further modulate the compound's physicochemical properties, including its metabolic stability and potency.

This compound, with its chemical formula C₁₃H₁₁BrO, serves as a key precursor that can be readily functionalized at the hydroxyl group or undergo oxidation to the corresponding benzophenone, opening up a wide array of synthetic possibilities.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structure |

| This compound | 29334-16-5 | C₁₃H₁₁BrO | 263.13 g/mol | (Chemical structure image of this compound) |

The Acaricide Connection: Synthesis of Bromopropylate and the Role of a Dibrominated Benzhydryl Analog

A compelling illustration of the utility of a brominated benzhydryl-like structure in agrochemicals is the synthesis of the acaricide Bromopropylate. While Bromopropylate itself is a di-brominated compound, its synthesis pathway provides a clear blueprint for the potential application of this compound in similar synthetic strategies.

Bromopropylate is effective against spider mites on various fruit crops.[1] Its synthesis involves the esterification of 4,4'-dibromobenzilic acid with isopropanol.[1] The precursor, 4,4'-dibromobenzilic acid, can be synthesized from 4,4'-dibromobenzophenone, which in turn can be prepared from the oxidation of 4,4'-dibromobenzhydrol. This multi-step synthesis highlights the importance of the benzhydryl core.

Conceptual Synthesis Pathway of a Mono-Brominated Acaricide Analog from this compound

The following diagram illustrates a plausible synthetic route to a mono-brominated analog of Bromopropylate, starting from this compound. This pathway is based on established chemical transformations used in the synthesis of related compounds.

Caption: Conceptual workflow for the synthesis of a mono-brominated acaricide from this compound.

Experimental Protocol: Synthesis of a Benzilate Ester from a Benzophenone (Illustrative)

This protocol outlines the general steps for the synthesis of a benzilate ester, a key transformation in the production of acaricides like Bromopropylate.

Step 1: Oxidation of Benzhydrol to Benzophenone

-

Dissolve the benzhydrol derivative (1.0 eq) in a suitable solvent such as dichloromethane or acetone.

-

Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by quenching the oxidant, extracting the product with an organic solvent, and purifying by column chromatography.

Step 2: Synthesis of the Benzilic Acid Intermediate

-

To a solution of the benzophenone derivative (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide (KCN) (excess).

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the benzilic acid derivative.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 3: Esterification to the Final Product

-

Suspend the benzilic acid derivative (1.0 eq) in isopropanol (excess), which acts as both solvent and reactant.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize the acid catalyst, and remove the excess isopropanol under reduced pressure.

-

Purify the resulting ester by recrystallization or column chromatography.

The Fungicide Connection: Lessons from the Synthesis of Triazole Fungicides

Another important class of agrochemicals where the benzhydryl or benzophenone scaffold is prevalent is the triazole fungicides. For instance, the fungicide Flutriafol is synthesized from 2,4'-difluorobenzophenone.[2][3] This synthesis provides valuable insights into how a halogenated benzophenone, the oxidized form of a benzhydrol, can be elaborated into a complex, heterocyclic active ingredient.

The synthesis of Flutriafol typically involves the reaction of the benzophenone with a sulfur ylide to form an epoxide, followed by the ring-opening of the epoxide with 1,2,4-triazole.

Generalized Synthesis of a Triazole Fungicide from a Halogenated Benzophenone

The following diagram outlines the key steps in the synthesis of a triazole fungicide, illustrating the central role of the benzophenone intermediate.

Caption: General synthetic pathway for a triazole fungicide from a halogenated benzophenone.

Experimental Protocol: Epoxidation and Triazole Addition (Illustrative)

This protocol provides a general methodology for the key steps in the synthesis of a triazole fungicide from a benzophenone precursor.

Step 1: Epoxidation of the Benzophenone

-

Prepare a solution of the halogenated benzophenone (1.0 eq) in a suitable aprotic solvent (e.g., dimethyl sulfoxide or tetrahydrofuran).

-

In a separate flask, prepare the sulfur ylide by reacting trimethylsulfonium iodide with a strong base (e.g., sodium hydride) in the same solvent.

-

Slowly add the benzophenone solution to the ylide solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the epoxide product with an organic solvent.

-

Purify the epoxide by column chromatography.

Step 2: Ring-Opening with 1,2,4-Triazole

-

Dissolve the epoxide (1.0 eq) and 1,2,4-triazole (1.0-1.2 eq) in a polar aprotic solvent (e.g., dimethylformamide).

-

Add a base (e.g., potassium carbonate) to the mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the final triazole fungicide product by recrystallization or column chromatography.

Conclusion and Future Perspectives

This compound and its structural analogs represent a valuable class of intermediates for the synthesis of advanced agrochemicals. The case studies of Bromopropylate and triazole fungicides demonstrate the versatility of the halogenated benzhydryl and benzophenone scaffolds in constructing complex and potent active ingredients. The bromine atom in this compound provides a handle for further chemical modifications, allowing for the fine-tuning of the final product's biological activity and physicochemical properties.

While the direct application of this compound in currently marketed agrochemicals may not be widely publicized, its importance as a building block in agrochemical research and development is undeniable. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this compound and related compounds in the design and synthesis of novel insecticides, fungicides, and other crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic use of versatile intermediates like this compound will be crucial in driving innovation in the field.

References

- Wikipedia. Bromopropylate. [URL: https://en.wikipedia.

- AERU. Flutriafol (Ref: PP 450). [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/316.htm]

- Google Patents. CN108997237B - Synthesis method of flutriafol. [URL: https://patents.google.

- Google Patents. CN101429168A - Method for preparation of bactericide of flutriafol. [URL: https://patents.google.

Sources

- 1. CN1201777A - Synthesis of p-benzaldehyde - Google Patents [patents.google.com]

- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromobenzhydrol: A Versatile Intermediate for Advanced Dye Manufacturing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromobenzhydrol as a pivotal intermediate in the synthesis of specialized dyes, particularly those of the triarylmethane class. As a Senior Application Scientist, this document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will explore the synthesis of this compound, its conversion into vibrant dye molecules, and the analytical techniques essential for characterization. The guide is structured to provide both a robust theoretical grounding and practical, step-by-step methodologies for laboratory application.

Introduction: The Strategic Importance of Brominated Benzhydrols in Dye Chemistry

The diphenylmethanol (benzhydrol) scaffold is a cornerstone in the architecture of numerous organic molecules, including a significant portion of the triarylmethane and xanthene dye families. The strategic introduction of a bromine atom at the 4-position of one of the phenyl rings, yielding this compound, imparts unique reactivity and functionality. This bromine atom can serve multiple roles: as a handle for subsequent cross-coupling reactions, as a directing group in electrophilic aromatic substitutions, or as a precursor to a Grignard reagent, enabling the construction of the triaryl framework central to many dyes.[1] This guide will primarily focus on the latter, leveraging the Grignard reaction as a powerful and versatile tool for dye synthesis.

The choice of this compound as a starting material is underpinned by its ability to facilitate the creation of dyes with tailored properties. The bromo-substituent can influence the final dye's spectroscopic properties, such as its absorption maximum (λmax) and solvatochromic behavior.[2] Furthermore, the bromine atom can be retained in the final dye structure to act as a reactive site for covalent bonding to substrates, a key feature of reactive dyes used in the textile industry.[2]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 29334-16-5 | [3] |

| Molecular Formula | C13H11BrO | [3] |

| Molecular Weight | 263.13 g/mol | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 64-67 °C | |

| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. |

Synthesis of this compound

This compound is typically synthesized via the reduction of its corresponding ketone, 4-bromobenzophenone. This reduction can be efficiently achieved using a variety of reducing agents.

Experimental Protocol: Reduction of 4-Bromobenzophenone

Materials:

-

4-Bromobenzophenone

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-bromobenzophenone (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v).

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise while stirring. The reaction is exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

Quenching: Slowly add deionized water to quench the excess sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound as a white crystalline solid.

This compound as a Precursor for Triarylmethane Dyes

The conversion of this compound to a triarylmethane dye is a multi-step process that hinges on the formation of a Grignard reagent. This organometallic intermediate then acts as a potent nucleophile, attacking an electrophilic carbon source to build the central methane carbon of the dye.

The Grignard Reaction: A Cornerstone of Triarylmethane Dye Synthesis

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[4][5][6] In the context of dye synthesis from this compound, the first step is the formation of the Grignard reagent, (4-(hydroxy(phenyl)methyl)phenyl)magnesium bromide. However, the presence of the acidic hydroxyl proton in this compound is incompatible with the Grignard reagent. Therefore, a more practical approach involves the reaction of a Grignard reagent derived from a different aryl halide, such as 4-bromo-N,N-dimethylaniline, with a suitable benzaldehyde or benzophenone derivative.

A more direct, albeit conceptually similar, pathway involves the reaction of the Grignard reagent of 4-bromo-N,N-dimethylaniline with 4-bromobenzaldehyde, followed by reaction with another equivalent of the Grignard reagent. A more streamlined approach, and the one detailed here, involves the reaction of the Grignard reagent of 4-bromo-N,N-dimethylaniline with a suitable carbonyl compound, such as diethyl carbonate, to form the triarylmethane scaffold.[4][5][6]

Proposed Synthesis of a Triarylmethane Dye

This protocol adapts a well-established procedure for the synthesis of Crystal Violet, using a Grignard reagent formed from a brominated aniline derivative.[4][5][6] This serves as an excellent model for the reactivity of the bromo-aryl moiety in dye synthesis.

dot

Caption: Workflow for the synthesis of a triarylmethane dye.

Experimental Protocol: Synthesis of a Triarylmethane Dye

Safety Precaution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

4-Bromo-N,N-dimethylaniline

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl carbonate

-

10% Hydrochloric acid (HCl)

-

Standard inert atmosphere glassware setup (Schlenk line or glovebox)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 4-bromo-N,N-dimethylaniline (2 equivalents) in anhydrous THF.

-

Add a small portion of the aniline solution to the magnesium turnings. If the reaction does not start (indicated by a color change and gentle refluxing), gently warm the flask.

-

Once the reaction has initiated, add the remaining aniline solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[4]

-

-

Coupling Reaction:

-

Cool the Grignard solution to room temperature.

-

In the dropping funnel, prepare a solution of diethyl carbonate (1 equivalent) in anhydrous THF.

-

Add the diethyl carbonate solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

-

Hydrolysis and Oxidation:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate. This step is highly exothermic and will produce vigorous effervescence.

-

The solution will turn a deep color (e.g., purple for a Crystal Violet analog). The acidic conditions and atmospheric oxygen facilitate the oxidation of the leuco dye to the final colored dye.[4]

-

-

Isolation and Purification:

-

The dye can be isolated by extraction with an organic solvent, followed by purification using column chromatography on silica gel or by recrystallization.

-

Characterization of the Synthesized Dye

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized triarylmethane dye.

Spectroscopic Analysis

| Technique | Expected Observations |

| UV-Vis Spectroscopy | A strong absorption band in the visible region (typically 500-600 nm), characteristic of the extended π-conjugation of the triarylmethane chromophore. The λmax will be influenced by the solvent polarity (solvatochromism).[7][8] |

| 1H NMR Spectroscopy | Signals corresponding to the aromatic protons and the N-methyl protons. The integration of these signals should be consistent with the proposed structure. |

| 13C NMR Spectroscopy | Resonances for the aromatic carbons, the N-methyl carbons, and the central methane carbon. |

| FT-IR Spectroscopy | Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-N stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the dye cation. |

dot

Caption: Analytical workflow for dye characterization.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile intermediate in the synthesis of advanced dye molecules. Its strategic bromo-functionality allows for the construction of complex triarylmethane structures through robust and well-understood Grignard chemistry. The protocols and analytical methodologies detailed in this guide provide a solid foundation for researchers and scientists to explore the synthesis of novel dyes with tailored photophysical properties. Future research in this area could focus on leveraging the bromine atom for post-synthetic modifications, such as the introduction of reactive groups for bioconjugation or the development of novel sensor dyes. The continued exploration of brominated benzhydrol derivatives will undoubtedly lead to the discovery of new and exciting applications in materials science, diagnostics, and beyond.

References

- Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.

-

Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. ResearchGate. [Link]

-

Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. ResearchGate. [Link]

-

Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Semantic Scholar. [Link]

- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology.

-